3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
Description
The compound 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a derivative of naphthalene, which is a bicyclic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of closely related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3,4-dihydro-1(2H)-isoquinolinones, has been explored through the interaction between homophthalic anhydrides and acyclic azomethines. This process yields high yields of the trans-3-aryl-4-carboxy-3,4-dihydro-1(2H)-isoquinolinones. The synthesis methods described in the papers could potentially be adapted for the synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one by altering the starting materials or reaction conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by chemical correlation and NMR techniques. These methods can be applied to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one to deduce its relative configuration and preferred conformations. The stereochemistry plays a crucial role in the physical and chemical properties of such compounds .
Chemical Reactions Analysis
The autoxidation of a similar compound, 3,4-dihydro-1-methylnaphthalen-2(1H)-one, has been studied, revealing that it can produce several distinct crystalline products. This suggests that 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one may also undergo similar oxidation reactions, potentially leading to a variety of products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro naphthalen-1(2H)-one derivatives can be inferred from the autoxidation study of 3,4-dihydro-1-methylnaphthalen-2(1H)-one. The study describes the formation of crystalline products, indicating that the compound and its oxidation products have solid-state properties that can be characterized by crystallinity. The reactivity towards oxidation also suggests that the compound may have potential applications in synthetic chemistry, where such reactivity can be harnessed .
Scientific Research Applications
Mechanistic Insights into Lignin Acidolysis
Research into the acidolysis of lignin model compounds reveals insights into the mechanistic pathways involving compounds similar to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one. Yokoyama (2015) investigated the acidolysis of β-O-4-type lignin model compounds, highlighting differences in reaction mechanisms based on the structural variations of the model compounds, which can be related to the study of similar compounds (Yokoyama, 2015).
Synthesis and Application in Dye Technology
The synthesis and application of derivatives related to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one have been explored in the context of dye technology. You-lan Zhang (2005) reviewed the synthesis routes of 1,3-dihydroxynaphthalene, a compound with potential similarities in synthesis and application, emphasizing eco-friendly photocatalytic oxidation methods (Zhang You-lan, 2005).
Role in Biodegradation Processes
Studies on biodegradation focus on the microbial degradation of phthalate esters, revealing the enzymatic pathways that could be analogous to those affecting compounds like 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one. Keyser et al. (1976) detail the catabolism by bacteria, which could provide a basis for understanding the environmental degradation of similar compounds (Keyser, Pujar, Eaton, & Ribbons, 1976).
properties
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMWBRIIBYQTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143968 | |
Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
CAS RN |
1015-55-0 | |
Record name | 5,8-Dimethoxy-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001015550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1015-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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